molecular formula C6H8N2O2 B1354640 1,4-Dimethyl-1H-imidazole-5-carboxylic acid CAS No. 78449-67-9

1,4-Dimethyl-1H-imidazole-5-carboxylic acid

Cat. No. B1354640
CAS RN: 78449-67-9
M. Wt: 140.14 g/mol
InChI Key: OPSKQGQJCODPET-UHFFFAOYSA-N
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Description

“1,4-Dimethyl-1H-imidazole-5-carboxylic acid” is a derivative of imidazole that contains an imidazole group and a carboxylate group . The molecular formula is C6H8N2O2 .


Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .


Molecular Structure Analysis

The molecular structure of “1,4-Dimethyl-1H-imidazole-5-carboxylic acid” can be represented by the SMILES string CN1C(C(O)=O)=C©N=C1 .


Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4(5)-disubstituted imidazoles in good yields .


Physical And Chemical Properties Analysis

“1,4-Dimethyl-1H-imidazole-5-carboxylic acid” is a solid with a melting point of 210-215 °C . Its empirical formula is C6H8N2O2 .

Scientific Research Applications

Pharmaceutical Research

“1,4-Dimethyl-1H-imidazole-5-carboxylic acid” can serve as an intermediate in the synthesis of compounds with potential anticancer and anti-inflammatory activities. It may also be used to prepare derivatives with cannabinoid CB2 receptor antagonistic activities, which could have therapeutic implications in pain management and immune system modulation .

Chemical Synthesis

This compound is involved in the production of di- and tri-substituted imidazolones, which are valuable in various chemical synthesis processes due to their heterocyclic structure that is prevalent in many functional molecules .

Antitumor Potential

Researchers have developed derivatives of imidazole that show promise in antitumor activity. Although not directly mentioned, “1,4-Dimethyl-1H-imidazole-5-carboxylic acid” could potentially be used as a precursor in synthesizing such compounds .

Functional Molecules Development

Imidazoles are crucial in creating functional molecules utilized across diverse applications. The specific compound may contribute to the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .

Versatility in Applications

Imidazole derivatives are known for their versatility, finding applications in medicine, synthetic chemistry, and industry. The compound could be part of the advancements observed over the last few years, focusing on diverse multicomponent reactions conducted under different conditions .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3,5-dimethylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-5(6(9)10)8(2)3-7-4/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSKQGQJCODPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506851
Record name 1,4-Dimethyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-1H-imidazole-5-carboxylic acid

CAS RN

78449-67-9
Record name 1,4-Dimethyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dimethyl-1H-imidazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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